2-(6,7-dimethoxy-1H-indol-3-yl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(6,7-dimethoxy-1H-indol-3-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-10-4-3-9-8(5-6-14)7-13-11(9)12(10)16-2/h3-4,7,13-14H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBHULYEXQYCCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CN2)CCO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis Methodologies for 2 6,7 Dimethoxy 1h Indol 3 Yl Ethanol
Retrosynthetic Analysis of 2-(6,7-dimethoxy-1H-indol-3-yl)ethanol
A retrosynthetic analysis of this compound reveals two primary disconnection pathways. The most straightforward approach involves disconnecting the C3-ethanol side chain from the indole (B1671886) core. This leads to a 6,7-dimethoxyindole synthon and a two-carbon electrophile, such as ethylene (B1197577) oxide or a 2-haloethanol derivative. This strategy relies on the inherent nucleophilicity of the C3 position of the indole ring for alkylation.
Alternatively, a more convergent strategy involves disconnection of the bonds forming the indole ring itself. This approach is typical of classical indole syntheses, such as the Fischer or Larock methods. For instance, in a Fischer indole synthesis-based retrosynthesis, the target molecule can be traced back to 2,3-dimethoxyphenylhydrazine and a suitable four-carbon aldehyde equivalent, like 4-hydroxybutanal. This method builds the indole ring and the side chain precursor in a single, often acid-catalyzed, cyclization step. These distinct retrosynthetic pathways dictate the choice of specific synthetic routes.
Conventional Synthetic Routes to the 6,7-Dimethoxyindole Core
The formation of the 6,7-dimethoxyindole nucleus is a critical step in the synthesis of the target compound. Several established methods for indole ring construction can be adapted for this specific substitution pattern.
Fischer Indole Synthesis Applications
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles from an arylhydrazine and a carbonyl compound under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization to form the indole ring. wikipedia.orgbyjus.com
For the synthesis of a 6,7-dimethoxyindole core, the key starting material is (2,3-dimethoxyphenyl)hydrazine. This hydrazine (B178648) is condensed with a suitable ketone or aldehyde, such as pyruvic acid or an aldehyde, in the presence of an acid catalyst like hydrochloric acid, sulfuric acid, or a Lewis acid like zinc chloride. wikipedia.orgnih.gov While a powerful tool, the Fischer synthesis can present challenges with certain substitution patterns. For example, the synthesis of ethyl 7-methoxyindole-2-carboxylate from ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone was reported to yield an abnormal chlorinated product alongside the expected indole, highlighting the influence of methoxy (B1213986) substituents on the reaction's regioselectivity. nih.gov
Table 1: Examples of Fischer Indole Synthesis Conditions
| Catalyst Type | Example Catalysts | General Conditions |
|---|---|---|
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid, p-Toluenesulfonic Acid | Heating with the arylhydrazine and carbonyl compound. wikipedia.org |
| Lewis Acids | Boron Trifluoride (BF₃), Zinc Chloride (ZnCl₂), Aluminium Chloride (AlCl₃) | Heating with the arylhydrazine and carbonyl compound. wikipedia.org |
Larock Indole Synthesis and Variations
A more modern and versatile alternative is the Larock indole synthesis, a palladium-catalyzed heteroannulation reaction. wikipedia.orgsynarchive.com First reported by Richard C. Larock in 1991, this method constructs the indole ring from an o-iodoaniline and a disubstituted alkyne in a single step. wikipedia.orgub.edu The reaction is highly regioselective and tolerates a wide array of functional groups. ub.edunih.gov
To generate the 6,7-dimethoxyindole core, 1-iodo-2,3-dimethoxyaniline would be the required starting material. This is reacted with an alkyne under palladium catalysis, typically using Pd(OAc)₂ with a base like potassium carbonate and often an additive such as LiCl. wikipedia.orgsynarchive.com The mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by insertion of the alkyne and subsequent intramolecular cyclization. wikipedia.orgub.edu Variations of the Larock synthesis, including the use of nickel catalysts or modified alkynes (e.g., silyl-substituted alkynes) to control regioselectivity, have further expanded its utility. nih.govrsc.org
Other Established Indole Ring Closure Strategies
Beyond the Fischer and Larock syntheses, other classical methods can be employed for constructing methoxy-substituted indoles. chim.it
Bischler-Möhlau Indole Synthesis : This method involves the reaction of an α-halo-ketone with an excess of an arylamine. For the target scaffold, this would involve reacting 2,3-dimethoxyaniline (B1295422) with a suitable α-haloketone.
Reissert Indole Synthesis : This two-step method begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate (B1200264) to form an o-nitrophenylpyruvic acid, which is then reductively cyclized to form the indole-2-carboxylic acid.
Hemetsberger Indole Synthesis : This thermal decomposition of a 3-aryl-2-azido-propenoic ester provides a route to indole-2-carboxylates. This method has been noted as a prominent strategy for synthesizing 4,6-dimethoxyindole (B1331502) derivatives, suggesting its potential applicability to the 6,7-dimethoxy isomer.
Madelung Synthesis : This intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base is another potential, though often harsh, method.
Strategies for Constructing the C3-Ethanol Side Chain
Once the 6,7-dimethoxyindole core is obtained, the final step is the introduction of the 2-hydroxyethyl group at the C3 position. The indole nucleus is electron-rich, and the C3 position is particularly nucleophilic, making it susceptible to electrophilic substitution.
Alkylation Approaches
Direct alkylation of the 6,7-dimethoxyindole is the most straightforward method for installing the side chain. This can be achieved through several electrophilic reagents.
Reaction with Ethylene Oxide : Ethylene oxide is a highly effective two-carbon electrophile for this purpose. The reaction is typically performed in the presence of a Lewis acid or by first forming the indole Grignard reagent (indolylmagnesium halide) and then reacting it with ethylene oxide. This directly yields the desired 2-(indol-3-yl)ethanol.
Reaction with 2-Haloethanols : Alkylation with reagents like 2-chloroethanol (B45725) or 2-bromoethanol (B42945) can also be used, though this may require basic conditions to facilitate the substitution.
Acylation-Reduction Sequence : A two-step alternative involves first acylating the indole at the C3 position followed by reduction. The Friedel-Crafts acylation of 6,7-dimethoxyindole with a reagent like chloroacetyl chloride would yield a 3-(chloroacetyl)indole intermediate. Subsequent reduction of the chloro and ketone functionalities, for instance with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), would furnish the this compound product. chim.it This approach is common in the synthesis of various tryptophol (B1683683) derivatives.
Recent advancements in catalysis have also provided methods for the C3-alkylation of indoles using primary alcohols directly, employing catalysts like reusable platinum nanoclusters or ruthenium complexes under "borrowing hydrogen" methodology, which offers a more atom-economical and environmentally benign alternative. researchgate.netresearchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 6,7-dimethoxyindole |
| Ethylene oxide |
| 2-Haloethanol |
| (2,3-dimethoxyphenyl)hydrazine |
| 4-hydroxybutanal |
| Pyruvic acid |
| Hydrochloric acid |
| Sulfuric acid |
| Zinc chloride |
| Ethyl 7-methoxyindole-2-carboxylate |
| Ethyl pyruvate 2-methoxyphenylhydrazone |
| 1-Iodo-2,3-dimethoxyaniline |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |
| Potassium carbonate |
| Lithium chloride (LiCl) |
| 2,3-dimethoxyaniline |
| Diethyl oxalate |
| o-nitrophenylpyruvic acid |
| Indole-2-carboxylic acid |
| 3-Aryl-2-azido-propenoic ester |
| Indole-2-carboxylates |
| N-acyl-o-toluidine |
| 2-Chloroethanol |
| 2-Bromoethanol |
| Chloroacetyl chloride |
| Lithium aluminum hydride (LiAlH₄) |
Reduction Methodologies
The synthesis of this compound, a tryptophol derivative, can be effectively achieved through the reduction of various carbonyl-containing precursors attached to the C3 position of the 6,7-dimethoxyindole nucleus. These methods typically involve the reduction of carboxylic acids, esters, or amides.
A primary route involves the reduction of an indolylglyoxylic acid derivative. For instance, (6,7-dimethoxy-1H-indol-3-yl)glyoxylic acid or its corresponding esters can be reduced to the target alcohol. Complex metal hydrides are powerful reagents for this transformation. Lithium aluminum hydride (LiAlH₄) is a common choice for the reduction of both esters and carboxylic acids directly to the corresponding alcohol. The reaction is typically carried out in an anhydrous ethereal solvent such as dioxane or tetrahydrofuran (B95107) (THF). chim.it
Another significant precursor is the corresponding indole-3-acetic acid derivative. The synthesis of this compound can be accomplished by the reduction of 6,7-dimethoxyindole-3-acetic acid. This method offers a reliable pathway to the desired tryptophol.
Below is a table summarizing common reduction strategies for producing tryptophol and its derivatives.
Table 1: Reduction Methodologies for Tryptophol Synthesis
| Precursor | Reducing Agent | Solvent | Typical Conditions |
|---|---|---|---|
| Indole-3-glyoxylic acid ester | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Dioxane/THF | Reflux |
| Indole-3-glyoxylic acid | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Dioxane/THF | Reflux |
| Indole-3-acetic acid | Borane-THF complex (BH₃·THF) | Tetrahydrofuran (THF) | Room Temperature |
| Indolylglyoxylamide | Diborane (B₂H₆) | Tetrahydrofuran (THF) | 0°C to Room Temp |
This table presents generalized conditions based on standard organic synthesis practices for indole derivatives.
Stereoselective Synthesis Approaches to Related Indole Derivatives
While this compound itself is not chiral, the principles of stereoselective synthesis are crucial for creating related, more complex indole derivatives that possess chiral centers. These strategies are vital for the synthesis of specific enantiomers or diastereomers of pharmacologically active molecules. numberanalytics.com Key approaches include asymmetric catalysis, the use of chiral auxiliaries, and biocatalysis. numberanalytics.com
Asymmetric Catalysis: This involves using a chiral catalyst to influence the stereochemical outcome of a reaction. For indole derivatives, transition metal catalysts combined with chiral ligands can direct the formation of a specific stereoisomer. For example, stereoselective alkylation at the C3 position or cyclization reactions can be controlled using chiral rhodium or palladium complexes. organic-chemistry.org
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. This method has been applied to control the stereochemistry of substituents attached to the indole ring system.
Biocatalysis: Enzymes are highly specific catalysts that can perform reactions with exceptional stereo- and regioselectivity under mild conditions. numberanalytics.com Enzymes like hydrolases, oxidoreductases, and transferases can be employed to create chiral indole derivatives.
A notable example in the synthesis of complex indole alkaloids is the use of stereoselective reactions like the Fischer indole synthesis starting from chiral precursors or enantioselective Michael additions to form key intermediates. nih.gov The development of a stereoselective route to the antibacterial agent Indolmycin, for instance, involved the regioselective coupling of an indolyl magnesium halide with a chiral trans-epoxy ester, followed by a diastereoselective oxazolone (B7731731) ring formation. pharm.or.jp
Table 2: Stereoselective Strategies for Indole Derivatives
| Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment, favoring the formation of one stereoisomer over another. | Rhodium-catalyzed asymmetric hydrogenation of a dehydroamino acid precursor attached to the indole ring. | numberanalytics.com |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the starting material to direct the stereochemical course of the reaction. | Use of a chiral oxazolidinone auxiliary to direct the alkylation of an indole-3-acetic acid derivative. | numberanalytics.com |
| Biocatalysis | Enzymes are used to catalyze stereospecific transformations. | Enzyme-mediated kinetic resolution of a racemic indole-containing alcohol. | numberanalytics.com |
Recent Advances and Green Chemistry Considerations in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on developing environmentally benign and sustainable processes. The synthesis of indoles, including this compound, is evolving to incorporate these "green" principles. nih.gov Key areas of advancement include the use of greener solvents, alternative energy sources, and catalytic methods to minimize waste and environmental impact. tandfonline.comresearchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. tandfonline.comtandfonline.com The Fischer indole synthesis, a foundational method for creating the indole core, can be performed efficiently under microwave conditions, potentially in the absence of a solvent.
Green Solvents and Catalysts: There is a significant shift away from traditional volatile organic solvents towards more environmentally friendly alternatives like water, ionic liquids, or deep eutectic solvents. nih.govtandfonline.com Furthermore, the development of recoverable and reusable catalysts, such as nanocatalysts, can improve the sustainability of synthetic routes. researchgate.netbeilstein-journals.org For the reduction step in tryptophol synthesis, catalytic hydrogenation using a heterogeneous catalyst (e.g., Pd/C) is a greener alternative to stoichiometric metal hydride reagents like LiAlH₄, as it generates less waste and involves simpler work-up procedures.
Multicomponent Reactions (MCRs): MCRs are processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. This approach is highly atom-economical and efficient, reducing the number of synthetic steps and purification procedures required. tandfonline.com Designing an MCR to construct the substituted tryptophol framework is a key goal in modern synthetic design.
Table 3: Green Chemistry Approaches in Indole Synthesis
| Green Approach | Principle | Application to Indole Synthesis | Reference |
|---|---|---|---|
| Microwave Irradiation | Use of microwave energy to accelerate reactions. | Rapid, solvent-free Fischer indole synthesis. | tandfonline.comtandfonline.com |
| Green Solvents | Replacing hazardous organic solvents with benign alternatives. | Performing condensation or cyclization reactions in water. | nih.govbeilstein-journals.org |
| Nanocatalysis | Using catalysts with high surface area for improved efficiency and reusability. | Synthesis of bis(indolyl)methanes using nanocatalysts in solvent-free conditions. | beilstein-journals.org |
By integrating these advanced methodologies and green chemistry principles, the synthesis of this compound and its derivatives can be achieved more efficiently and sustainably.
Biosynthetic Pathways and Natural Occurrence of 2 6,7 Dimethoxy 1h Indol 3 Yl Ethanol and Analogues
Identification of Natural Sources
A thorough review of scientific literature indicates that 2-(6,7-dimethoxy-1H-indol-3-yl)ethanol itself has not been isolated from a natural source. However, its parent compound, tryptophol (B1683683) (indole-3-ethanol), is a well-known metabolite found across different biological kingdoms. It is produced by various plants, fungi, bacteria, and even marine sponges. chim.itnih.gov For instance, tryptophol is a secondary metabolite of the yeast Saccharomyces cerevisiae during fermentation and is also produced by the fungus Candida albicans. nih.gov
Similarly, various methoxy-substituted indole (B1671886) alkaloids are common natural products. chim.it These compounds are noted for their diverse biological activities and are often derived from the essential amino acid tryptophan. researchgate.net While 6,7-dimethoxyindole derivatives have been synthesized for various research purposes, their natural occurrence is less common compared to other methoxylation patterns (e.g., at the C5 position). nih.govmdpi.comnih.gov The existence of the tryptophol backbone and methoxylated indoles in nature suggests that a biosynthetic pathway for this compound is plausible, even if not yet discovered.
Precursor Identification in Biosynthesis of Indole-3-ethanol Derivatives
The biosynthesis of all indole-containing compounds, including tryptophol and its derivatives, originates from the shikimate pathway . This central metabolic route is responsible for the production of aromatic amino acids. The key precursor for the indole moiety is L-tryptophan .
The biosynthesis of L-tryptophan begins with chorismate , the final product of the shikimate pathway. Through a series of enzymatic steps, chorismate is converted to anthranilate, which is then transformed into indole-3-glycerol-phosphate. researchgate.net The final step in tryptophan synthesis involves the enzyme tryptophan synthase, which catalyzes the condensation of indole with serine to form L-tryptophan. researchgate.net Once formed, L-tryptophan serves as the primary starting material for the synthesis of a vast array of secondary metabolites, including tryptophol and other indole alkaloids. chim.itnih.gov
The direct precursor pathway to indole-3-ethanol derivatives is summarized in the table below.
| Precursor | Product | Pathway |
| Chorismate | Anthranilate | Tryptophan Biosynthesis |
| Anthranilate | Indole-3-glycerol-phosphate | Tryptophan Biosynthesis |
| Indole + Serine | L-Tryptophan | Tryptophan Biosynthesis |
| L-Tryptophan | Indole-3-pyruvic acid | Ehrlich Pathway |
| Indole-3-pyruvic acid | Indole-3-acetaldehyde | Ehrlich Pathway |
| Indole-3-acetaldehyde | Indole-3-ethanol (Tryptophol) | Ehrlich Pathway |
Enzymatic Transformations Leading to the 6,7-Dimethoxyindole Moiety
The formation of the 6,7-dimethoxy substitution pattern on the indole ring is a multi-step process that has not been specifically characterized for the 2-(1H-indol-3-yl)ethanol backbone. However, based on known biochemical reactions for modifying indole rings and other aromatic compounds, a putative pathway can be proposed. This process would involve sequential hydroxylation and O-methylation reactions.
Hydroxylation: The first step would be the hydroxylation of the indole ring at the C6 and C7 positions. This type of reaction is typically catalyzed by cytochrome P450 monooxygenases (CYP450s) . In plants like Arabidopsis thaliana, enzymes from the CYP81F subfamily are known to hydroxylate the indole ring of indole-3-ylmethyl glucosinolate at the C1 and C4 positions. nih.gov It is highly probable that other specific CYP450 enzymes exist that can hydroxylate the C6 and C7 positions of a tryptophol-like precursor.
O-Methylation: Following hydroxylation, the resulting hydroxyl groups at C6 and C7 would be methylated. This reaction is catalyzed by O-methyltransferases (OMTs) , which use S-adenosyl-L-methionine (SAM) as the methyl group donor. nih.govwikipedia.orgnih.gov In Arabidopsis, indole glucosinolate O-methyltransferases (IGMTs) are responsible for methylating the hydroxylated indole ring. nih.govnih.gov For example, IGMT5 catalyzes the methylation at the N1 position. nih.govnih.gov It is hypothesized that specific OMTs, likely belonging to the same large family of plant methyltransferases, would recognize the 6-hydroxy and 7-hydroxyindole (B18039) intermediates to produce the final 6,7-dimethoxy structure.
The general reaction for the methylation step is: R-OH + S-adenosyl-L-methionine → R-OCH₃ + S-adenosyl-L-homocysteine
Enzymatic Steps in the Formation of the C3-Ethanol Side Chain
The conversion of L-tryptophan to tryptophol (indole-3-ethanol) occurs via the Ehrlich pathway , a metabolic route found in yeast, fungi, and plants. nih.gov This pathway involves three main enzymatic steps:
Transamination: L-tryptophan undergoes transamination to form indole-3-pyruvic acid (IPA) . This reaction is catalyzed by an aromatic aminotransferase . chim.itnih.gov
Decarboxylation: The unstable IPA is then decarboxylated to produce indole-3-acetaldehyde (IAAld) . This step is carried out by an indole-3-pyruvate decarboxylase . nih.gov
Reduction: Finally, IAAld is reduced to tryptophol. This reaction is catalyzed by an alcohol dehydrogenase , which often uses NADH or NADPH as a cofactor. nih.gov
The key enzymes and transformations in the Ehrlich pathway are detailed in the following table.
| Intermediate | Enzyme Class | Cofactor (if applicable) | Product |
| L-Tryptophan | Aromatic Aminotransferase | Pyridoxal Phosphate | Indole-3-pyruvic acid |
| Indole-3-pyruvic acid | Indole-3-pyruvate Decarboxylase | Thiamine Pyrophosphate | Indole-3-acetaldehyde |
| Indole-3-acetaldehyde | Alcohol Dehydrogenase | NADH/NADPH | Indole-3-ethanol (Tryptophol) |
Genetic and Molecular Basis of Biosynthetic Pathways in Relevant Organisms
The biosynthesis of indole derivatives is under complex genetic control. The genes encoding the necessary enzymes are often organized in operons in bacteria or gene clusters in fungi and plants.
Tryptophan Biosynthesis: In bacteria such as Bacillus subtilis and Acinetobacter calcoaceticus, the genes for tryptophan synthesis (trp genes) are well-characterized. nih.govresearchgate.net Their expression is tightly regulated by mechanisms that respond to cellular tryptophan levels, such as the TRAP (trp RNA-binding attenuation protein) system in B. subtilis. nih.gov
Ehrlich Pathway Genes: In the yeast Saccharomyces cerevisiae, the genes encoding the enzymes of the Ehrlich pathway have been identified and engineered to enhance the production of tryptophol. nih.gov These include genes for aminotransferases (e.g., ARO8, ARO9), decarboxylases (ARO10), and alcohol dehydrogenases (ADH family). nih.gov
Indole Modification Genes: In plants, the genes responsible for the modification of the indole ring are known. The CYP81F gene family encodes the cytochrome P450 monooxygenases that hydroxylate the indole ring, while the IGMT gene family encodes the O-methyltransferases that subsequently add methyl groups. nih.gov For instance, IGMT5 in Arabidopsis is the gene responsible for the methyltransferase that acts on 1-hydroxyindol-3-ylmethyl glucosinolate. nih.govnih.gov The genetic basis for the specific 6,7-dimethoxylation of an indole-3-ethanol precursor has not been elucidated but would presumably involve homologous genes from these families.
Chemoenzymatic Synthesis and Biocatalysis Applications
Chemoenzymatic synthesis integrates the high selectivity of biocatalysts (enzymes) with the efficiency of chemical reactions to construct complex molecules. This approach holds significant potential for the synthesis of this compound and its analogues.
Biocatalysis in Indole Chemistry: Enzymes are increasingly used as tools in organic synthesis for their ability to perform highly specific reactions under mild conditions. For indole derivatives, key applications include:
Selective Methylation: SAM-dependent methyltransferases have been used for the regioselective and stereoselective methylation of indole rings. For example, the C3-indole methyltransferase PsmD from Streptomyces griseofuscus is a key enzyme in the biosynthesis of physostigmine (B191203) and has been used in biocatalytic applications. While PsmD performs C-methylation, O-methyltransferases could be similarly employed for specific O-methylation of a dihydroxy-indole precursor.
Cofactor Recycling: A major challenge in using SAM-dependent enzymes on a preparative scale is the high cost of the SAM cofactor. To overcome this, SAM recycling systems have been developed. These systems use other enzymes, such as halide methyl transferases, to regenerate SAM from its byproduct, S-adenosyl-L-homocysteine (SAH), making the process more economically viable. nih.gov
Hypothetical Chemoenzymatic Route: A plausible chemoenzymatic strategy for producing this compound could involve:
Fermentative Production: Genetically engineered E. coli or S. cerevisiae could be used to overproduce the tryptophol core from simple carbon sources like glucose. nih.gov
Chemical or Enzymatic Hydroxylation: The tryptophol could then be subjected to chemical hydroxylation or a biotransformation step using a recombinant P450 monooxygenase to install the hydroxyl groups at the C6 and C7 positions.
Enzymatic Methylation: The resulting dihydroxy-tryptophol would then be incubated with one or more specific O-methyltransferases and a SAM recycling system to yield the final this compound.
This hybrid approach leverages the strengths of both microbial fermentation and enzymatic catalysis to create a streamlined and potentially sustainable route to complex, functionalized indole derivatives.
Preclinical Biological Activity Studies of 2 6,7 Dimethoxy 1h Indol 3 Yl Ethanol
In Vitro Pharmacological Characterization
In vitro studies are fundamental to determining a compound's direct effects on molecular targets and cells in a controlled laboratory setting.
Receptor Binding Assays
No data is available from receptor binding assays for 2-(6,7-dimethoxy-1H-indol-3-yl)ethanol. These studies would be required to determine if the compound binds to specific receptors and with what affinity, providing insight into its potential mechanisms of action.
Enzyme Inhibition Assays
There is no published information regarding the ability of this compound to inhibit the activity of specific enzymes. Such assays would be crucial to identify any potential as an enzyme inhibitor, a common mechanism for therapeutic agents.
Cell-Based Assays
Information from cell-based assays, which assess a compound's effects on living cells, is not available for this compound.
No studies have been published detailing the effects of this compound on intracellular signaling pathways. Research in this area would clarify how the compound might alter cell behavior and function.
Data on the impact of this compound on the viability and proliferation of different cell types are absent from the scientific literature. These studies are essential for understanding potential cytotoxic or cytostatic effects.
In Vivo Animal Model Investigations (Non-Human)
There are no published preclinical studies using non-human animal models to investigate the physiological or pharmacological effects of this compound. In vivo research would be a necessary step to understand its activity and disposition within a whole living organism.
Rodent Models of Neurological Function
No studies on the effects of this compound in rodent models of neurological function were found.
Animal Models of Inflammatory Processes
No studies on the effects of this compound in animal models of inflammatory processes were found.
Other Relevant Pharmacological Models
No studies on the effects of this compound in other relevant pharmacological models were found.
Dose-Response Relationships in Animal Models
No studies establishing dose-response relationships for this compound in any animal models were found.
Molecular Mechanism of Action of 2 6,7 Dimethoxy 1h Indol 3 Yl Ethanol in Preclinical Systems
Identification of Molecular Targets and Ligand-Receptor Interactions (in vitro, cell-based)
No studies identifying the specific molecular targets or detailing the ligand-receptor interactions of 2-(6,7-dimethoxy-1H-indol-3-yl)ethanol in in vitro or cell-based assays have been published.
Post-Receptor Signaling Cascades
There is no available information describing the post-receptor signaling cascades that may be activated or inhibited by this compound.
Gene Expression Modulation and Proteomic Analysis in Non-Human Systems
No data from gene expression profiling or proteomic analyses in non-human systems following exposure to this compound have been reported in the scientific literature.
Neurotransmitter System Modulation in Animal Brains
There are no published studies investigating the effects of this compound on neurotransmitter systems in animal models.
Enzyme Kinetic Studies and Inhibition Mechanisms
No enzyme kinetic studies or investigations into the enzyme inhibition mechanisms of this compound are currently available.
Table of Mentioned Compounds
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 6,7 Dimethoxy 1h Indol 3 Yl Ethanol Analogues
Impact of Substitutions on the Indole (B1671886) Nitrogen (N1)
The nitrogen atom of the indole ring is a common site for substitution to modulate the physicochemical properties and biological activity of indole-containing compounds. While specific data on N1-substituted analogues of 2-(6,7-dimethoxy-1H-indol-3-yl)ethanol is limited, general principles from related indole series can be informative.
Alkylation or arylation at the N1 position can influence the molecule's lipophilicity, steric profile, and hydrogen bonding capacity. For instance, in a series of N-substituted indole derivatives, the introduction of various alkyl and aryl groups at the N1 position was found to be a viable strategy for modifying their anti-inflammatory and analgesic activities. The nature of the substituent, whether a simple alkyl chain or a more complex aryl group, can dictate the compound's interaction with its biological target.
Table 1: Impact of N1-Substitutions on Indole Derivatives (General Observations)
| N1-Substituent | General Effect on Activity | Rationale |
| Hydrogen (-H) | Baseline activity | Allows for potential hydrogen bond donation. |
| Alkyl (e.g., -CH3) | Variable | Can increase lipophilicity and steric bulk, potentially enhancing or diminishing activity depending on the target's binding pocket. |
| Aryl (e.g., -Phenyl) | Variable | Introduces significant steric bulk and potential for pi-stacking interactions, which can drastically alter the binding mode and activity. |
| Acyl (e.g., -COCH3) | Generally decreases activity | Electron-withdrawing nature can reduce the electron density of the indole ring, affecting its interaction with targets. |
This table presents generalized trends observed in various indole series and may not be directly representative of this compound analogues.
Effects of Modifications at the C2 Position
The C2 position of the indole nucleus is another key site for chemical modification. Introducing substituents at this position can significantly impact the electronic properties and steric hindrance of the molecule, thereby influencing its biological activity. In many indole-based compounds, the C2 position is crucial for establishing interactions within the binding pocket of a target protein.
Role of the 6,7-Dimethoxy Moiety on Biological Activity
The presence of two methoxy (B1213986) groups at the C6 and C7 positions of the indole ring is a distinguishing feature of the parent compound. These electron-donating groups significantly influence the electron density of the benzene (B151609) portion of the indole nucleus, which can, in turn, affect its interaction with biological targets.
The 6,7-dimethoxy substitution pattern is known to be important for the activity of certain classes of bioactive molecules. For instance, in a study of 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives, this substitution pattern was found to be a key pharmacophore for potent inhibition of P-glycoprotein. researchgate.net This suggests that the electronic and steric properties conferred by the dimethoxy groups can be critical for high-affinity binding to specific protein targets. The replacement of these methoxy groups with other substituents, such as hydroxyl, halogen, or larger alkoxy groups, would be expected to significantly alter the biological activity.
While the methoxy groups themselves are not chiral, their orientation relative to the plane of the indole ring can be influenced by interactions with the biological target. The specific conformation adopted by these groups within a binding site can be crucial for optimal interaction. However, detailed studies on the stereochemical impact of these groups in the context of this compound are currently lacking in publicly available research.
Importance of the C3-Ethanol Side Chain for Target Interaction
The C3 position of indole is highly reactive and a common point of attachment for side chains that mediate biological activity. nih.gov The ethanol (B145695) side chain in this compound provides a flexible linker with a terminal hydroxyl group capable of forming hydrogen bonds.
The length and branching of the alkyl chain at the C3 position are critical determinants of biological activity. Studies on other indole derivatives have shown that modifying the length of the side chain can optimize the positioning of a key functional group for interaction with a target. For instance, a study on the cytoprotective activity of C3-substituted indole derivatives found that the length and branching of the alkyl chain influenced their hemolytic activity. nih.gov An increase in chain length or the introduction of branching can alter the lipophilicity and steric profile of the molecule, which can have a profound effect on its ability to cross cell membranes and interact with its target.
Table 2: Hypothetical Impact of C3-Side Chain Modifications on Biological Activity
| Side Chain Modification | Potential Impact on Activity | Rationale |
| Shortening (e.g., Methanol) | Likely to alter activity | May change the optimal distance for hydrogen bonding of the hydroxyl group. |
| Lengthening (e.g., Propanol) | Likely to alter activity | Increases flexibility and lipophilicity, which could enhance or disrupt binding. |
| Branching (e.g., Isopropanol) | Significant change in activity | Introduces steric hindrance that may be beneficial or detrimental depending on the binding site topology. |
| Replacement of -OH | Drastic change in activity | The hydroxyl group is a key hydrogen bonding moiety; its replacement would fundamentally alter the interaction profile. |
This table is based on general principles of medicinal chemistry and SAR studies of other indole compounds, as specific data for this compound analogues is not available.
Functional Group Variations on the Side Chain
Research into melatonin (B1676174) analogues has revealed that the nature of the acyl group in the N-acetamidoethyl side chain can significantly impact biological activity, particularly antioxidant properties. nih.gov It was found that modifying the acyl residue often leads to compounds with enhanced activity. nih.gov For instance, extending the carbon chain of the acyl group, such as in the nonanoyl derivative of 5-methoxytryptamine, resulted in a marked increase in antioxidant activity, comparable to that of phenolic antioxidants. nih.gov This suggests that the lipophilicity and length of this side chain are critical determinants of its radical-scavenging capacity.
Furthermore, the amide functionality itself is a key contributor to the molecule's properties. Studies have shown that replacing the amide group with a ketone does not substantially alter the antioxidant activity. nih.gov However, the substitution of the amide with an amine group has, in some instances, led to compounds with prooxidant effects. nih.gov These findings underscore the importance of the electronic and hydrogen-bonding characteristics of the side chain's terminal functional group.
Applying these principles to this compound, we can hypothesize a range of potential activities based on side chain modifications. The primary alcohol of the parent compound is a versatile handle for introducing various functional groups through reactions like oxidation, esterification, and etherification.
Below is a data table illustrating hypothetical and literature-derived SAR for side chain modifications of an indol-3-ylethanol scaffold, drawing parallels from melatonin analogue studies.
| Analogue | Side Chain Modification | Predicted Impact on Activity (based on related compounds) | Rationale |
| 1 | -CH₂CH₂OH (Parent Compound) | Baseline Activity | The hydroxyl group can act as a hydrogen bond donor and acceptor. |
| 2 | -CH₂COOH (Carboxylic Acid) | Likely altered receptor interaction and solubility. | Introduction of a negative charge at physiological pH can drastically change binding properties. |
| 3 | -CH₂CHO (Aldehyde) | Potentially reactive, may exhibit different biological targets. | Aldehydes are electrophilic and can react with biological nucleophiles. |
| 4 | -CH₂CH₂NH₂ (Amine) | May exhibit different receptor selectivity; potential for pro-oxidant activity. nih.gov | The basicity and hydrogen bonding capacity differ significantly from the alcohol. |
| 5 | -CH₂CH₂NHC(O)CH₃ (Acetamide) | Potentially similar activity profile to melatonin, with altered potency due to the 6,7-dimethoxy substitution. | Mimics the side chain of melatonin, a well-studied bioactive molecule. |
| 6 | -CH₂CH₂OC(O)CH₃ (Acetate Ester) | Increased lipophilicity, may enhance cell membrane permeability. | Esterification masks the polar hydroxyl group. |
This table is illustrative and based on established principles of medicinal chemistry and SAR data from related indole compounds.
Conformational Analysis and its Correlation with Activity
The three-dimensional shape of a molecule, or its conformation, is intrinsically linked to its ability to interact with a biological target. For flexible molecules like this compound, which possesses a rotatable bond between the indole ring and the ethanol side chain, understanding the preferred spatial arrangement is crucial for elucidating its mechanism of action.
Conformational analysis of indole derivatives often reveals that the side chain at the C3 position can adopt various orientations relative to the indole plane. Theoretical and experimental studies on related compounds, such as 2-(indol-3-yl)ethyl-α-L-arabinopyranoside, have shown that while several conformers are possible, the molecule tends to maintain the indole ring approximately perpendicular to the side chain. nih.gov This perpendicular arrangement may be a prerequisite for biological activity in certain classes of indole derivatives. nih.gov
The conformation of the side chain itself is also a critical factor. For melatonin and its analogues, the relative orientation of the amide group and the methoxy group on the indole ring influences receptor binding affinity and selectivity for melatonin receptor subtypes (MT1 and MT2). nih.gov The crystal structures of human melatonin receptors have revealed a deeply buried ligand-binding pocket, suggesting that the ligand must adopt a specific conformation to enter and bind effectively. nih.gov
In the case of this compound, the two methoxy groups at positions 6 and 7 of the indole ring can influence the conformational preferences of the side chain through steric and electronic effects. The presence of these groups may restrict the rotation around the C3-Cβ bond of the side chain, favoring certain conformers over others.
A hypothetical conformational analysis suggests two primary low-energy conformers for the ethanol side chain:
| Conformer | Description of Side Chain Orientation | Potential for Interaction |
| A (Anti) | The hydroxyl group is oriented away from the indole N-H. | This extended conformation might be favored for insertion into a deep binding pocket. |
| B (Syn) | The hydroxyl group is oriented towards the indole N-H, potentially allowing for intramolecular hydrogen bonding. | This folded conformation could be important for interactions with specific residues at the mouth of a receptor or for influencing the electronic properties of the indole ring. |
The biological activity of this compound and its analogues will likely depend on which of these (or other) conformers is the "bioactive conformation"—the one that is recognized by and binds to the target receptor. The energy barrier to rotation between these conformers will also play a role; a molecule that can easily adopt the bioactive conformation is more likely to be potent. Therefore, a comprehensive understanding of the conformational landscape is essential for the rational design of more active analogues.
Computational Chemistry and in Silico Approaches for 2 6,7 Dimethoxy 1h Indol 3 Yl Ethanol Research
Molecular Docking Studies with Predicted Protein Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable information about the binding affinity and interaction patterns. nih.govjbcpm.com For 2-(6,7-dimethoxy-1H-indol-3-yl)ethanol, molecular docking studies would commence with the identification of potential protein targets. Given the diverse biological activities of indole (B1671886) derivatives, this compound could potentially interact with a range of targets, including enzymes like kinases, oxidoreductases, and transferases, as well as receptors involved in various signaling pathways. mdpi.com
The process would involve preparing a 3D model of this compound and docking it into the binding sites of these predicted protein targets. The scoring functions employed in docking algorithms would then estimate the binding free energy, with lower scores generally indicating a more favorable interaction. jbcpm.com Analysis of the docked poses would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are crucial for the stability of the ligand-protein complex. For instance, studies on other indole derivatives have highlighted the importance of interactions with specific amino acid residues in the active site for their inhibitory activity. msjonline.orgresearchgate.net
A hypothetical molecular docking study of this compound with a predicted kinase target might reveal the following interactions:
| Interaction Type | Interacting Residue | Functional Group on Ligand |
| Hydrogen Bond | Asp145 | Hydroxyl group of the ethanol (B145695) side chain |
| Hydrogen Bond | Lys72 | NH group of the indole ring |
| Hydrophobic Interaction | Leu128, Val80 | Dimethoxy-substituted benzene (B151609) ring |
| Pi-Pi Stacking | Phe144 | Indole ring |
This detailed understanding of binding modes can guide the design of analogues with improved affinity and selectivity.
Molecular Dynamics Simulations to Investigate Ligand-Target Interactions
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic perspective, simulating the movement of atoms and molecules over time. tandfonline.com MD simulations are instrumental in assessing the stability of the ligand-protein complex predicted by docking studies and in providing a more accurate estimation of binding free energies. tandfonline.com
For the this compound-protein complex, an MD simulation would be performed in a simulated physiological environment, including water molecules and ions. The simulation would track the conformational changes in both the ligand and the protein over a specific time, typically nanoseconds. mdpi.com Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number of intermolecular hydrogen bonds over time. tandfonline.com
The results of an MD simulation can validate the docking results and provide deeper insights into the crucial interactions that maintain the stability of the complex. tandfonline.comtandfonline.com For example, a stable RMSD plot for the complex would suggest that the ligand remains securely bound within the active site. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models are valuable for predicting the activity of novel compounds and for understanding the structural features that are important for bioactivity. nih.gov
To build a QSAR model for analogues of this compound, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, molecular connectivity indices.
3D descriptors: van der Waals volume, surface area.
Physicochemical descriptors: LogP (lipophilicity), polarizability, molar refractivity. msjonline.org
The selection of relevant descriptors is a critical step to avoid overfitting and to build a robust model. Various statistical methods, such as genetic algorithms or stepwise multiple linear regression, can be employed for this purpose. nih.gov
Once a QSAR model is developed, it must be rigorously validated to ensure its predictive power. nih.gov Validation is typically performed using both internal and external validation techniques.
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the internal consistency of the model. msjonline.org A q² value greater than 0.5 is generally considered acceptable. msjonline.org
External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. The coefficient of determination (R²) between the predicted and experimental activities of the test set is a key metric. mdpi.com
A statistically validated QSAR model can be a powerful tool for predicting the biological activity of newly designed this compound analogues, thereby prioritizing their synthesis and experimental testing.
| QSAR Model Validation Parameter | Acceptable Value |
| Coefficient of determination (R²) | > 0.6 |
| Cross-validated correlation coefficient (q²) | > 0.5 |
| External validation (R²_pred) | > 0.5 |
De Novo Compound Design Strategies Based on Indole Scaffolds
De novo design is a computational approach that involves the design of novel molecules with desired pharmacological properties from scratch. mdpi.com The indole scaffold, being a versatile pharmacophore, serves as an excellent starting point for de novo design strategies. nih.govnih.gov These strategies can be broadly classified into two categories:
Ligand-based de novo design: This approach utilizes the structural information of known active compounds to generate new molecules with similar properties.
Structure-based de novo design: This method designs ligands that are complementary in shape and chemical properties to the binding site of a target protein.
Computational programs can generate a vast number of virtual compounds by adding different functional groups to the indole scaffold of this compound. These newly designed molecules can then be filtered based on drug-likeness rules, such as Lipinski's rule of five, and their binding affinity can be predicted using docking and QSAR models.
Pharmacophore Modeling and Virtual Screening
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov Pharmacophore modeling can be performed based on the structure of the ligand-protein complex (structure-based) or a set of active ligands (ligand-based). proceedings.science
For this compound, a pharmacophore model could be generated based on its docked conformation within a target's active site. This model might include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. mdpi.comnih.gov
This pharmacophore model can then be used as a 3D query to screen large compound libraries in a process called virtual screening. acs.orgnih.govnih.gov Virtual screening is a computationally efficient method to identify potential hit compounds from vast chemical databases that are likely to bind to the target of interest. researchgate.net The identified hits can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being selected for experimental validation.
Metabolic Fate of 2 6,7 Dimethoxy 1h Indol 3 Yl Ethanol in Preclinical Systems
In Vitro Metabolic Studies Using Hepatic Microsomes and Hepatocytes (Animal Origin)
In vitro metabolic studies are crucial for elucidating the biotransformation of new chemical entities. For indole (B1671886) derivatives, hepatic microsomes and hepatocytes from various animal species are commonly employed to predict metabolic pathways in humans.
Hepatic Microsomes: Incubations of 2-(6,7-dimethoxy-1H-indol-3-yl)ethanol with liver microsomes from preclinical species such as rats and mice, in the presence of NADPH, would primarily investigate Phase I metabolic pathways. The disappearance of the parent compound over time provides an indication of its metabolic stability.
Hepatocytes: Cryopreserved or fresh hepatocytes offer a more complete in vitro model as they contain both Phase I and Phase II metabolic enzymes. Studies using hepatocytes would allow for the identification of both primary metabolites and their subsequent conjugation products.
Below is a representative data table summarizing the in vitro metabolic stability of this compound in liver microsomes from different animal species.
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Mouse | 15 | 46.2 |
| Rat | 25 | 27.7 |
| Dog | 40 | 17.3 |
| Monkey | 55 | 12.6 |
This is a hypothetical data table for illustrative purposes.
Identification and Elucidation of Major Metabolites
Based on the metabolism of other indole compounds, the biotransformation of this compound is expected to involve several key reactions. High-resolution mass spectrometry would be the primary analytical technique for the identification and structural elucidation of these metabolites.
Expected Phase I Metabolites:
O-demethylation: The methoxy (B1213986) groups at the 6 and 7 positions of the indole ring are susceptible to O-demethylation, leading to the formation of monohydroxy and dihydroxy metabolites.
Hydroxylation: Hydroxylation could occur on the indole ring or the ethyl side chain.
Oxidation: The primary alcohol group of the ethanol (B145695) side chain can be oxidized to an aldehyde and subsequently to a carboxylic acid, forming 2-(6,7-dimethoxy-1H-indol-3-yl)acetaldehyde and 2-(6,7-dimethoxy-1H-indol-3-yl)acetic acid, respectively.
Expected Phase II Metabolites:
Glucuronidation: The hydroxyl groups of the parent compound and its Phase I metabolites can undergo glucuronidation to form more water-soluble glucuronide conjugates.
Sulfation: Sulfation of hydroxylated metabolites is another potential conjugation pathway.
The following table presents a list of potential metabolites of this compound.
| Metabolite ID | Proposed Structure | Metabolic Pathway |
| M1 | 2-(6-hydroxy-7-methoxy-1H-indol-3-yl)ethanol | O-demethylation |
| M2 | 2-(7-hydroxy-6-methoxy-1H-indol-3-yl)ethanol | O-demethylation |
| M3 | 2-(6,7-dihydroxy-1H-indol-3-yl)ethanol | Sequential O-demethylation |
| M4 | 2-(6,7-dimethoxy-1H-indol-3-yl)acetaldehyde | Oxidation |
| M5 | (6,7-dimethoxy-1H-indol-3-yl)acetic acid | Oxidation |
| M6 | Glucuronide conjugate of parent compound | Glucuronidation |
| M7 | Glucuronide conjugate of M1/M2 | Glucuronidation |
This is a hypothetical data table for illustrative purposes.
Enzymatic Pathways Involved in this compound Metabolism
The metabolism of indole derivatives is often mediated by cytochrome P450 (CYP) enzymes. For instance, the hepatic microsomal metabolism of indole to indoxyl is primarily catalyzed by CYP2E1. uri.eduresearchgate.netnih.gov
To identify the specific CYP isoforms responsible for the metabolism of this compound, reaction phenotyping studies would be conducted. These studies typically involve:
Incubation with a panel of recombinant human CYP enzymes.
Use of selective chemical inhibitors for different CYP isoforms in liver microsomes.
Based on studies of similar compounds, CYP enzymes such as CYP1A2, CYP2D6, CYP2C9, and CYP3A4, in addition to CYP2E1, could potentially be involved in the oxidative metabolism of this compound. Phase II reactions would be catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).
Metabolite Profiling and Identification in Animal Models
In vivo studies in animal models such as rats or mice are essential to understand the full metabolite profile and the major routes of elimination. Following administration of this compound, plasma, urine, and feces are collected over a time course.
Metabolite profiling in these biological matrices would likely reveal the presence of the same metabolites identified in vitro, as well as potentially novel metabolites formed through extrahepatic metabolism or enterohepatic circulation. The quantitative analysis of the parent compound and its metabolites helps to establish the principal pathways of clearance.
Role of Gut Microbiota in Biotransformation of Indole Derivatives (in vitro, animal)
The gut microbiota plays a significant role in the metabolism of many xenobiotics and dietary compounds, including tryptophan, the precursor to many indole derivatives. Intestinal microflora can produce a variety of indole-containing compounds from tryptophan.
While direct studies on the microbial biotransformation of this compound are not available, it is plausible that gut bacteria could contribute to its metabolism. For instance, microbial enzymes could potentially cleave the methoxy groups or modify the ethanol side chain. In vitro studies using fecal homogenates or specific bacterial cultures, as well as in vivo studies in germ-free versus conventional animal models, would be necessary to definitively assess the role of the gut microbiota in the biotransformation of this compound.
Emerging Research Avenues and Methodological Advancements for 2 6,7 Dimethoxy 1h Indol 3 Yl Ethanol
Development of Novel Synthetic Routes for Diverse Analogues
The generation of a library of analogues for a lead compound like 2-(6,7-dimethoxy-1H-indol-3-yl)ethanol is fundamental for structure-activity relationship (SAR) studies. While classical methods for indole (B1671886) synthesis, such as the Fischer, Bischler, and Hemetsberger syntheses, provide a foundational approach, contemporary research focuses on developing more efficient, versatile, and scalable routes. nih.gov
Modern synthetic strategies increasingly employ metal-catalyzed cross-coupling reactions, microwave-assisted organic synthesis (MAOS), and one-pot multicomponent reactions (MCRs) to expedite the creation of complex indole derivatives. researchgate.net For instance, microwave irradiation has been shown to be an effective and rapid method for the regioselective synthesis of indole derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.net Palladium- and copper-catalyzed reactions have become indispensable for C-C and C-N bond formation, allowing for the functionalization of the indole core at various positions, which is crucial for creating diverse analogues.
The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offers significant advantages in terms of efficiency, cost-effectiveness, and reduced waste. These advanced methods are critical for systematically modifying the substituents on the benzene (B151609) ring or the ethyl-alcohol side chain of the this compound scaffold, thereby enabling a thorough exploration of its chemical space.
Table 1: Comparison of Synthetic Methodologies for Indole Derivatives
| Methodology | Description | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Fischer Indole Synthesis | Reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. | Widely applicable, good for a variety of substituted indoles. | Requires harsh acidic conditions, sometimes low yields for specific substrates. | nih.gov |
| Bischler-Möhlau Indole Synthesis | Reaction of an α-bromo-acetophenone with aniline, followed by cyclization. | Useful for specific substitution patterns. | Limited to α-aryl-amino ketones, requires high temperatures. | nih.gov |
| Microwave-Assisted Organic Synthesis (MAOS) | Use of microwave irradiation to accelerate reaction rates. | Rapid reaction times, higher yields, improved purity. | Requires specialized equipment, scalability can be a challenge. | researchgate.net |
| Metal-Catalyzed Cross-Coupling | Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) using catalysts like Palladium or Copper to form new bonds. | High functional group tolerance, versatile for creating diverse analogues. | Cost of catalysts, potential for metal contamination in the final product. | nih.gov |
| One-Pot Multicomponent Reactions (MCRs) | Multiple reactants are combined in a single step to form the final product. | High atom economy, reduced waste, operational simplicity. | Complex optimization required, may have limited substrate scope. | chula.ac.th |
Advanced Omics Technologies in Preclinical Investigations
Omics technologies provide a global view of biological systems, offering powerful tools for understanding the biosynthesis, mechanism of action, and biological impact of compounds like this compound.
Genomics and Transcriptomics have been instrumental in identifying and characterizing the biosynthetic gene clusters (BGCs) responsible for producing indole alkaloids in fungi and plants. nih.govnih.gov By sequencing the genomes and transcriptomes of producing organisms, researchers can pinpoint the enzymes involved in the metabolic pathways. frontiersin.orgfrontiersin.org For instance, transcriptome analysis of Catharanthus roseus has shed light on the complex regulatory networks governing the production of valuable monoterpene indole alkaloids. frontiersin.orgbiorxiv.org This knowledge can be harnessed to engineer microorganisms or plants for enhanced production of specific indole derivatives.
Metabolomics , the large-scale study of small molecules, is crucial for identifying novel indole derivatives from complex biological samples, such as those from the gut microbiota. nih.gov It can also be used to map the metabolic fate of a drug candidate and identify its downstream effects on cellular metabolism. Studies have shown that microbiota-derived indoles can influence host physiology, and metabolomic approaches are key to unraveling these interactions. nih.gov
Table 2: Application of Omics Technologies in Indole Derivative Research
| Omics Technology | Application in Indole Research | Key Insights Gained | Reference |
|---|---|---|---|
| Genomics | Identification of biosynthetic gene clusters (BGCs) for indole alkaloids in fungi and plants. | Understanding the genetic basis of alkaloid production and enabling synthetic biology approaches. | nih.govnih.gov |
| Transcriptomics | Studying gene expression changes in response to indole compounds or to identify regulatory genes in biosynthetic pathways. | Elucidation of complex regulatory networks and identification of key enzymes for metabolic engineering. | frontiersin.orgfrontiersin.orgbiorxiv.org |
| Proteomics | Identifying protein targets of indole derivatives and understanding their mechanism of action. | Direct identification of drug-protein interactions and downstream signaling pathways. | nih.gov |
| Metabolomics | Profiling of indole derivatives from natural sources (e.g., gut microbiota) and tracking compound metabolism in preclinical models. | Discovery of new bioactive indoles and understanding host-microbe interactions and drug metabolism. | nih.govnih.govmdpi.com |
Refined In Vitro and Ex Vivo Models for Biological Activity Assessment (Non-Human)
The initial evaluation of the biological activity of new chemical entities has traditionally relied on two-dimensional (2D) cell cultures, such as cancer cell lines (e.g., MCF-7, A549), to assess properties like cytotoxicity and anti-proliferative effects. nih.govnih.gov While useful for high-throughput screening, these models often fail to capture the complexity of native tissues.
To bridge the gap between simple cell cultures and whole-organism studies, more sophisticated models are being adopted. Three-dimensional (3D) organoid models have emerged as a transformative technology. ijpsjournal.com These self-organizing structures, derived from stem cells, mimic the architecture and function of organs like the intestine and liver with high fidelity. nih.govresearchgate.net Patient-derived organoids (PDOs), in particular, offer a platform for testing compound efficacy and toxicity in a more physiologically relevant and personalized context, potentially improving the prediction of clinical outcomes. promegaconnections.comnih.gov For a compound like this compound, liver organoids could be used to assess hepatotoxicity, while various cancer organoids could screen for anti-tumor activity.
Ex vivo models, such as precision-cut tissue slices and bioassay-guided fractionation of extracts, also play a role in linking chemical constituents to biological activity in a native tissue environment. mdpi.com
Table 3: Comparison of Non-Human In Vitro and Ex Vivo Models for Compound Assessment
| Model Type | Description | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| 2D Cell Lines | Immortalized cells grown as a monolayer on a flat surface. | High-throughput, low cost, reproducible. | Lack of tissue architecture, poor physiological relevance. | nih.govnih.gov |
| 3D Spheroids | Aggregates of cells grown in suspension or non-adherent plates. | Better cell-cell interaction and nutrient gradients than 2D. | Can have necrotic cores, less complex than organoids. | promegaconnections.com |
| Organoids | Self-assembled 3D structures derived from stem cells that mimic organ functionality. | High physiological relevance, patient-specific models possible, good for toxicity and efficacy testing. | High cost, complex culture conditions, lower throughput. | ijpsjournal.comresearchgate.netnih.gov |
| Ex Vivo Tissue Slices | Thin slices of fresh tissue kept viable in culture for a short period. | Preserves native tissue architecture and cell heterogeneity. | Short-term viability, limited availability of tissue. | mdpi.com |
Exploration of New Preclinical Pharmacological Models (Non-Human)
While in vitro models are essential for initial screening, in vivo preclinical models are required to understand the pharmacology of a compound in a whole-organism context. Rodent models, such as mice and rats, remain the gold standard for evaluating the systemic efficacy, pharmacokinetics, and toxicology of drug candidates, including indole derivatives, in areas like oncology and neurobiology. nih.govnih.gov
In recent years, the zebrafish (Danio rerio) embryo model has gained significant traction as a powerful tool for preclinical research. animalab.eu Zebrafish embryos are vertebrates that develop externally and are optically transparent, allowing for real-time visualization of organ development and drug effects. nih.gov Their small size and rapid development make them ideal for high-throughput screening of compound libraries for toxicity, teratogenicity, and specific bioactivities like anti-angiogenesis or neuroactivity. mdpi.comresearchgate.netnih.gov The genetic homology between zebrafish and humans is also significant, with about 70% of human genes having a zebrafish orthologue, making it a relevant model for studying human diseases. animalab.eu
Table 4: Overview of Non-Human Preclinical Pharmacological Models
| Model Organism | Key Applications in Indole Research | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Mouse/Rat | Efficacy studies (e.g., cancer, inflammation), toxicology, pharmacokinetics, behavioral studies. | Physiologically similar to humans, well-established disease models. | High cost, slow throughput, ethical considerations. | nih.govnih.govnih.gov |
| Zebrafish (Danio rerio) | High-throughput screening for toxicity, teratogenicity, and specific bioactivities (e.g., anti-angiogenesis). | Rapid development, optical transparency, low cost, suitable for large-scale screening. | Differences in drug metabolism compared to mammals, less suitable for complex behavior studies. | mdpi.comanimalab.eunih.govnih.gov |
| Germ-Free (Gnotobiotic) Animals | Studying the influence of gut microbiota on indole metabolism and activity. | Allows for precise control over microbial colonization to study host-microbe-drug interactions. | Requires highly specialized and sterile facilities, expensive. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Characterization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. mdpi.com These computational approaches can analyze vast datasets to uncover patterns that are not apparent to human researchers.
Virtual screening is a key application where AI algorithms can rapidly screen massive libraries of virtual compounds to identify those with a high probability of binding to a specific biological target. acs.orgnih.govresearchgate.net This significantly reduces the number of compounds that need to be synthesized and tested experimentally. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR) models use machine learning to build mathematical relationships between the chemical structure of compounds and their biological activity. tandfonline.com These models can predict the potency of novel, unsynthesized indole analogues, guiding chemists to prioritize the most promising candidates. nih.govjocpr.commdpi.com Furthermore, AI is increasingly used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify compounds with favorable drug-like characteristics early in the discovery pipeline. nih.govresearchgate.net ML models can also assist in synthetic chemistry by predicting reaction outcomes and suggesting optimal synthetic routes. nih.govrsc.org
Table 5: Role of AI and Machine Learning in Indole Derivative Research
| AI/ML Technique | Application | Purpose | Reference |
|---|---|---|---|
| Virtual Screening / Docking | Screening large compound databases against a protein target. | To identify potential "hit" compounds for further experimental validation. | acs.orgresearchgate.netnih.govresearchgate.net |
| QSAR Modeling | Relating chemical structures to biological activity. | To predict the activity of new compounds and guide lead optimization. | tandfonline.comnih.govjocpr.commdpi.comnih.gov |
| Naive Bayesian / Recursive Partitioning Models | Classifying compounds as active or inactive based on molecular fingerprints. | To screen libraries for inhibitors of specific targets, such as indoleamine 2,3-dioxygenase (IDO). | nih.gov |
| Deep Learning / Neural Networks | Predicting ADMET properties, drug-target interactions, and reaction outcomes. | To de-risk candidates early, discover novel interactions, and optimize synthesis. | mdpi.comnih.gov |
| Natural Language Processing (NLP) | Analyzing scientific literature and patents. | To extract relevant data and identify emerging trends in indole research. | mdpi.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(6,7-dimethoxy-1H-indol-3-yl)ethanol in academic research?
- Methodology : Multi-component reactions (MCRs) in water-ethanol solvents under reflux are efficient for indole derivatives. For example, aniline derivatives can react with triketones in a 1:1 water-ethanol mixture to form indol-4(5H)-ones, followed by reduction or functionalization to yield ethanol-substituted indoles . Alternative routes include Grignard reactions, where indole magnesium bromide reacts with ethylene oxide, though this requires anhydrous conditions and rigorous purification .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Recrystallization from methanol-acetone (1:1) improves purity .
Q. How can researchers characterize the molecular structure of this compound?
- Analytical Tools :
- X-ray crystallography : Use SHELX software (e.g., SHELXL) for structure refinement, especially for resolving methoxy and hydroxyl group positions .
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions (e.g., methoxy groups at C6/C7). Compare experimental data with computational predictions (e.g., ChemDraw or Gaussian) .
Advanced Research Questions
Q. What strategies resolve low yields in the synthesis of this compound?
- Optimization Approaches :
- Solvent Selection : Replace water-ethanol with DMF or THF for better solubility of intermediates .
- Catalysis : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps in indole ring formation .
- Temperature Control : Lower reaction temperatures (0–5°C) may reduce side reactions during reduction steps .
- Data Analysis : Use design-of-experiments (DoE) to evaluate solvent, catalyst, and temperature interactions.
Q. How can researchers address contradictions in spectroscopic data for this compound?
- Case Study : Discrepancies in ¹H NMR chemical shifts may arise from solvent polarity or tautomerism.
- Solution : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent effects. Compare with computational NMR shifts (e.g., ACD/Labs or mNMR) .
- Advanced Validation : Employ 2D NMR (COSY, HSQC) to resolve overlapping peaks and assign protons unambiguously .
Q. What methods are effective for analyzing the compound’s stability under experimental conditions?
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. For hygroscopic samples, store under inert gas (e.g., argon) .
- Photostability : Expose to UV light (254–365 nm) and monitor degradation via HPLC. Add antioxidants (e.g., BHT) if radical-mediated decomposition is suspected .
Q. How can computational modeling enhance understanding of this compound’s reactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental reactivity in alkylation or acylation reactions .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize recrystallization conditions (e.g., methanol vs. acetone ratios) .
Key Challenges & Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
